2,3,6-Trimethyl-5-nitro-1H-indole
Description
Properties
IUPAC Name |
2,3,6-trimethyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-10-9(5-11(6)13(14)15)7(2)8(3)12-10/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTLCGIMBYJWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345978 | |
| Record name | 2,3,6-Trimethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289685-81-0 | |
| Record name | 2,3,6-Trimethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Synthetic Pathways
Reaction Mechanisms in Fischer Indole (B1671886) Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used method for preparing indoles from the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comscienceinfo.com The synthesis of the 2,3,6-trimethyl-1H-indole precursor would involve the reaction of p-tolylhydrazine with methyl isopropyl ketone. The reaction is catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgscienceinfo.commdpi.com
The initial step of the Fischer indole synthesis involves the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. byjus.comnumberanalytics.com This phenylhydrazone then undergoes a critical tautomerization to its more reactive isomer, an ene-hydrazine. wikipedia.orgvedantu.comyoutube.com This isomerization is a key stage, as the ene-hydrazine is the active species that proceeds to the subsequent bond-forming step. wikipedia.orgjk-sci.com
Following the formation of the ene-hydrazine, the reaction proceeds through a mdpi.commdpi.com-sigmatropic rearrangement. byjus.comscienceinfo.comvedantu.com This concerted, electrocyclic rearrangement is often considered the most crucial and rate-determining step of the entire synthesis. mdpi.comvedantu.comnih.gov During this stage, the weak N-N bond of the hydrazine (B178648) moiety is cleaved, and a new, strong C-C bond is formed between the aryl ring and the enamine carbon. byjus.com This irreversible step disrupts the aromaticity of the phenyl ring temporarily and establishes the fundamental bicyclic framework of the indole nucleus. byjus.comjk-sci.com
The intermediate formed after the mdpi.commdpi.com-sigmatropic rearrangement is a di-imine. wikipedia.orgbyjus.com This species quickly undergoes re-aromatization of the six-membered ring. jk-sci.comnih.gov The newly formed aniline-like amine then acts as an intramolecular nucleophile, attacking one of the imine carbons in a cyclization step to form a five-membered ring, resulting in a cyclic aminal intermediate. wikipedia.orgmdpi.com Under the acidic reaction conditions, this aminal is unstable and readily eliminates a molecule of ammonia (B1221849) (NH₃). wikipedia.orgbyjus.com The elimination of ammonia is a favorable process that leads to the formation of a double bond, resulting in the final, stable, and aromatic indole ring. scienceinfo.commdpi.com
Mechanisms of Nitration Reactions on Indole Scaffolds
The introduction of a nitro group onto the pre-formed 2,3,6-trimethyl-1H-indole ring occurs via an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this nitration is governed by the electronic properties of the indole ring system and the influence of the existing substituents.
The indole ring system is highly activated towards electrophilic attack, particularly on the five-membered pyrrole (B145914) ring, which is more electron-rich than the benzene (B151609) portion. quimicaorganica.org This is due to the participation of the nitrogen atom's lone pair of electrons in the π-system of the ring. quora.com
In unsubstituted indole, electrophilic substitution preferentially occurs at the C-3 position. quimicaorganica.orglibretexts.org The rationale for this selectivity lies in the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at C-3 leads to a more stable intermediate where the positive charge is delocalized over the nitrogen and C-2 atoms without disrupting the aromaticity of the fused benzene ring. stackexchange.com In contrast, attack at the C-2 position would result in an intermediate that can only be stabilized by resonance forms that break the benzene ring's aromaticity, which is energetically less favorable. stackexchange.com
However, in the case of 2,3,6-trimethyl-1H-indole, the C-2 and C-3 positions are already occupied by methyl groups. This blockage prevents direct substitution at these positions. rsc.org Therefore, the electrophilic attack is directed to the benzene portion of the molecule.
The substituents on the indole ring play a critical role in directing the position of further electrophilic attack. The three methyl groups (at C-2, C-3, and C-6) on the 2,3,6-trimethyl-1H-indole scaffold are all electron-donating groups through hyperconjugation and inductive effects. They increase the electron density of the ring system, making it even more reactive towards electrophiles.
The directing influence of these groups on the benzene ring must be considered:
The Pyrrole Ring as a Whole: The fused pyrrole ring acts as a powerful activating group, directing electrophiles to the ortho (C-7) and para (C-5) positions of the benzene ring.
The C-6 Methyl Group: This methyl group is an ortho, para-director. It activates the positions ortho to it (C-5 and C-7) and para to it (no position available).
Considering these effects, the positions most activated for electrophilic attack are C-5 and C-7. The nitration of 2,3,6-trimethyl-1H-indole will lead to the formation of a nitro group at one of these positions. The ultimate product, 2,3,6-trimethyl-5-nitro-1H-indole, indicates that substitution at the C-5 position is the major outcome, likely favored due to a combination of electronic and steric factors. The presence of substituents can sometimes lead to mixtures of isomers. acs.org
Data Tables
Table 1: Key Mechanistic Steps in the Fischer Indole Synthesis
| Step Number | Mechanistic Event | Key Intermediates | Driving Force / Catalyst |
| 1 | Phenylhydrazone Formation | Phenylhydrazone | Acid Catalyst |
| 2 | Tautomerization | Ene-hydrazine | Acid Catalyst |
| 3 | mdpi.commdpi.com-Sigmatropic Rearrangement | Di-imine | Heat, Irreversible C-C bond formation |
| 4 | Rearomatization & Cyclization | Cyclic Aminal | Restoration of Aromaticity |
| 5 | Ammonia Elimination | Aromatic Indole | Formation of a stable aromatic system |
Table 2: Regioselectivity of Electrophilic Substitution on the Indole Nucleus
| Position of Attack | Stability of Cationic Intermediate | Aromaticity of Benzene Ring in Intermediate | Typical Outcome (Unsubstituted Indole) |
| C-3 | More stable (charge delocalized to N) | Maintained | Major Product |
| C-2 | Less stable | Disrupted | Minor Product or not observed |
| Benzene Ring | Much less stable than C-3 attack | Temporarily disrupted | Not favored unless C-2/C-3 are blocked |
Radical Mechanisms in Indole Nitration/Nitrosation
The introduction of nitro (NO₂) or nitroso (NO) groups into the indole ring is a significant transformation in synthetic organic chemistry. While electrophilic substitution is a common method, radical-based mechanisms offer an alternative pathway, often under milder conditions. researchgate.net
Recent studies have explored the use of sodium nitrite (B80452) (NaNO₂) in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) for the nitration and nitrosation of indoles. researchgate.net This method is noted for its operational simplicity and good regioselectivity. The proposed mechanism for this transformation involves the generation of radical species. Under thermal conditions, the reaction proceeds smoothly to yield 3-nitro or 3-nitrosoindoles. researchgate.net Mechanistic investigations suggest that the reaction is initiated by the oxidant, which facilitates the formation of nitrogen-centered radicals from the nitrite salt. These radicals then react with the electron-rich indole nucleus.
The reaction of indoles with Angeli's salt (AS), a nitroxyl (B88944) (HNO) donor, has also been investigated to understand nitrosation pathways. nih.govsoton.ac.uk In the presence of oxygen, N-nitrosoindoles are the primary products, with minimal formation of nitrated or oxidized derivatives. nih.gov The proposed mechanism does not involve nitrite or peroxynitrite as intermediates. Instead, it is suggested that there is an electrophilic attack of HNO on the indole nitrogen, forming a hydroxylamine (B1172632) derivative. This intermediate then reacts with oxygen to yield the N-nitroso product. nih.govsoton.ac.uk This highlights a unique nitrosation signature for nitroxyl donors compared to nitric oxide (NO) donors. nih.gov
Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction leads to an equilibrium between the indole, nitrous acid, and the 1-nitroso derivative. rsc.org The reaction rates show little sensitivity to the acidity of the medium and are not catalyzed by typical nitrosation catalysts, which is uncharacteristic of other N-nitrosation reactions. rsc.org This suggests a distinct mechanistic pathway for the nitrosation of these indole derivatives.
Table 1: Reagents and Conditions for Radical Indole Nitration/Nitrosation
| Reagent System | Target Product | Key Features |
|---|---|---|
| NaNO₂ / K₂S₂O₈ | 3-Nitroindoles / 3-Nitrosoindoles | Mild, selective radical reaction under thermal conditions. researchgate.net |
| Angeli's Salt (HNO donor) / O₂ | N-Nitrosoindoles | Proceeds via an N-hydroxylamine intermediate; specific to nitroxyl. nih.govsoton.ac.uk |
| Nitrous Acid | 1-Nitrosoindoles | Equilibrium reaction with atypical kinetic behavior. rsc.org |
Mechanistic Aspects of Metal-Catalyzed Indole Syntheses
Metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the synthesis of indoles. These methods often offer high efficiency, selectivity, and functional group tolerance. mdpi.com
Palladium-Catalyzed Oxidative Coupling Mechanisms
Palladium-catalyzed oxidative coupling reactions enable the formation of C-C and C-N bonds through the direct functionalization of C-H bonds, providing an atom-economical route to complex indole structures. rsc.org
A prominent example is the palladium-catalyzed aza-Wacker reaction, which has been applied to the N-functionalization of indoles with olefins. nih.gov The catalytic cycle is thought to proceed through a modified aza-Wacker mechanism. The key steps include:
N-H Activation: The indole's N-H bond is activated by the palladium catalyst.
Olefin Coordination: The alkene coordinates to the palladium center.
Aminopalladation: A cis-aminopalladation occurs, forming a new C-N bond.
β-Hydride Elimination: This step regenerates the catalyst and releases the N-alkenylated indole product. nih.gov
The use of additives can be crucial. For instance, in the Pd-catalyzed N-functionalization of indoles, Bu₄NBr has been shown to suppress unproductive olefin isomerization, while phthalimide (B116566) can slow the decomposition of the indole starting material. nih.gov
Another important class of reactions is the oxidative Heck cross-coupling. These reactions allow for the straightforward construction of complex indole-based structures. dntb.gov.ua The mechanism of oxidative coupling reactions can be complex, with the oxidant sometimes playing an active role in the catalytic cycle beyond simply regenerating the catalyst. acs.org In some Pd-catalyzed reactions, a heterobimetallic mechanism involving another metal, such as silver, has been proposed, where a Pd-Ag cluster facilitates the selective activation of a C-H bond. acs.org
Table 2: Key Steps in Palladium-Catalyzed Oxidative Coupling for Indole Synthesis
| Mechanistic Step | Description |
|---|---|
| N-H or C-H Activation | The palladium catalyst activates a bond on the indole nucleus. nih.gov |
| Substrate Coordination | The coupling partner (e.g., an olefin) coordinates to the palladium center. nih.gov |
| Migratory Insertion/Aminopalladation | Formation of the new C-N or C-C bond. nih.gov |
| β-Hydride Elimination/Reductive Elimination | Release of the product and regeneration of the active catalyst. nih.gov |
Reductive N-Heteroannulation Mechanisms
Palladium-catalyzed reductive N-heteroannulation provides a direct route to indoles from readily available starting materials like 2-nitrostyrenes. acs.orgacs.org This reaction is typically carried out in the presence of carbon monoxide (CO) as a reductant.
The catalytic system often consists of a palladium(II) source, such as palladium diacetate, and a phosphine (B1218219) ligand, like triphenylphosphine. The reaction proceeds under a CO atmosphere. acs.org While the detailed mechanism is not fully elucidated, it is believed to involve the following key transformations:
Reduction of the Nitro Group: The palladium catalyst, in the presence of CO, facilitates the reduction of the nitro group of the 2-nitrostyrene to a nitroso or a related intermediate.
Intramolecular Cyclization: The generated intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the double bond of the styrene (B11656) moiety, forming the five-membered pyrrole ring of the indole.
Catalyst Regeneration: The palladium catalyst is regenerated to complete the catalytic cycle.
This method is tolerant of a wide range of substituents on the aromatic ring of the 2-nitrostyrene, including both electron-donating and electron-withdrawing groups, leading to the formation of variously substituted indoles in moderate to excellent yields. acs.org
Table 3: Components of Palladium-Catalyzed Reductive N-Heteroannulation
| Component | Role | Example |
|---|---|---|
| Catalyst | Facilitates the reductive cyclization. | Palladium diacetate with triphenylphosphine. acs.org |
| Substrate | Provides the backbone for the indole ring. | Substituted 2-nitrostyrenes. acs.org |
| Reductant | Reduces the nitro group. | Carbon Monoxide (CO). acs.org |
| Solvent | Provides the reaction medium. | Acetonitrile (B52724). acs.org |
Chemical Reactivity and Advanced Transformations of 2,3,6 Trimethyl 5 Nitro 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is inherently π-excessive, making it highly susceptible to electrophilic attack, with the C-3 position being the most favored site. niscpr.res.inresearchgate.netquimicaorganica.org However, in 2,3,6-trimethyl-5-nitro-1H-indole, the C-2 and C-3 positions are blocked by methyl groups, shifting the focus of electrophilic substitution to the benzene (B151609) portion of the molecule.
Deactivation and Directing Effects of the Nitro Group on Electrophilic Attack
The presence of the nitro (-NO₂) group at the C-5 position profoundly influences the course of electrophilic aromatic substitution (EAS). The nitro group is a potent deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. quora.comyoutube.com This withdrawal reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles compared to unsubstituted benzene or indole. youtube.comlibretexts.org
The deactivating effect of the nitro group is most pronounced at the positions ortho and para to its point of attachment. quora.comvaia.com Consequently, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions that are less electron-deficient. youtube.comvaia.comassets-servd.host In the case of this compound, the nitro group at C-5 deactivates the C-4 (ortho) and C-7 (meta) positions.
Simultaneously, the C-6 methyl group, an electron-donating group, acts as an activator and directs incoming electrophiles to its ortho and para positions. For the C-6 methyl group, the ortho positions are C-5 (occupied by the nitro group) and C-7. Therefore, the directing effects of both the deactivating nitro group (meta-directing to C-7) and the activating methyl group (ortho-directing to C-7) converge, making the C-7 position the most probable site for electrophilic attack. The C-4 position, being ortho to the strongly deactivating nitro group, is expected to be highly unreactive.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NO₂ | C-5 | Strongly Deactivating (Electron-withdrawing) | Meta-director |
| -CH₃ | C-2, C-3, C-6 | Activating (Electron-donating) | Ortho-, Para-director |
Reactivity at Unsubstituted Positions and Potential for Rearrangements
The primary unsubstituted positions on the carbocyclic ring of this compound are C-4 and C-7. As established, electrophilic attack is strongly favored at the C-7 position due to the combined directing effects of the C-5 nitro and C-6 methyl groups. The N-1 position of the pyrrole (B145914) ring, bearing a slightly acidic proton, can also be a site for electrophilic attack, typically involving deprotonation followed by reaction with an electrophile. researchgate.net
Electrophilic addition reactions that proceed via a carbocation intermediate can be accompanied by molecular rearrangements. csbsju.edulibretexts.org These rearrangements, such as 1,2-hydride or 1,2-alkyl (methide) shifts, occur if they lead to the formation of a more stable carbocation. libretexts.orgyoutube.com For instance, if an electrophilic attack were to generate a secondary carbocation on the indole framework, a shift could occur to form a more stable tertiary carbocation before the final product is formed. youtube.comyoutube.com While specific rearrangement pathways for this compound are not extensively documented, the potential for such events is an important consideration in designing synthetic routes involving electrophilic conditions.
Nucleophilic Substitution and Addition Reactions
The electronic character of the indole nucleus can be inverted by the presence of strong electron-withdrawing groups, rendering the typically nucleophilic ring system electrophilic and open to attack by nucleophiles.
Enhanced Electrophilicity due to Nitro Group Facilitating Nucleophilic Aromatic Substitution
The powerful electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the indole ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.govlibretexts.org This reaction pathway is generally unfavorable for simple aryl systems but becomes viable when the ring is "activated" by substituents like -NO₂. libretexts.orgresearchgate.net The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, particularly when the attack occurs at the ortho or para positions. libretexts.org
In this compound, the nitro group at C-5 activates the C-4 and C-6 positions towards nucleophilic attack. Since C-6 is substituted by a methyl group, the C-4 position is a likely target for nucleophiles. Furthermore, under forcing conditions, the nitro group itself can act as a leaving group in SNAr reactions. researchgate.net Studies on related nitroindoles, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that the ring is sufficiently activated to undergo regioselective nucleophilic substitution with a variety of nitrogen, sulfur, and carbon nucleophiles. nii.ac.jpresearchgate.net
Table 2: Nucleophilic Substitution on Activated Nitroindoles
| Substrate Example | Nucleophile | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| 1-methoxy-6-nitroindole-3-carbaldehyde | Piperidine | C-2 | 2-Piperidinyl-indole derivative | nii.ac.jp |
| 1-methoxy-6-nitroindole-3-carbaldehyde | Pyrrole | C-2 | 2-(Pyrrol-1-yl)-indole derivative | nii.ac.jp |
Reactions with Electron-Rich Species, including Cycloadditions
Indoles bearing electron-withdrawing groups can act as electrophiles in reactions with electron-rich species. rsc.orgresearchgate.net Specifically, 3-nitroindoles have been shown to participate as dienophiles or electrophilic partners in various annulation and cycloaddition reactions. researchgate.netresearchgate.net For example, they undergo (3+2) cycloadditions with mesoionic compounds like münchnones to construct fused pyrrolo[3,4-b]indole (B14762832) systems. researchgate.net
Although this compound is a 5-nitro derivative, the principle of a nitro-activated, electron-deficient aromatic system reacting with an electron-rich partner remains applicable. The benzene ring of the indole, deactivated by the nitro group, could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The facility of these cycloadditions is highlighted in studies of other nitro-heterocycles, such as 5-nitro-1,2,3-triazine, which reacts rapidly with enamines, ynamines, and enol ethers. nih.gov
Nucleophilic Attack at the Indole Nitrogen (N-1) in Specific Derivatives
The N-H proton of the indole ring is weakly acidic and can be removed by a base, converting the nitrogen into a potent nucleophile. researchgate.net This N-anion can then react with various electrophiles.
Conversely, direct nucleophilic substitution at the N-1 position is uncommon but can be achieved in specifically modified indole derivatives. For instance, in 1-hydroxyindole (B3061041) derivatives, the hydroxyl group can be protonated under acidic conditions and subsequently displaced by a nucleophile in an Sₙ2-type reaction on the nitrogen atom. researchgate.net Similarly, the synthesis of N-alkoxyindoles, such as 1-methoxy-6-nitroindole, involves nucleophilic attack on an alkylating agent by the indole nitrogen anion. nii.ac.jp More recently, it has been demonstrated that N-protected 3-nitroindoles can act as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides, showcasing the versatility of the indole nitrogen's reactivity depending on the substrate and reaction conditions. mdpi.com
Transformations of the Nitro Functional Group
The nitro group at the C5-position of the this compound scaffold is a versatile functional handle that opens up a wide array of possibilities for chemical derivatization. Its strong electron-withdrawing nature not only influences the reactivity of the indole ring but also serves as a precursor for the introduction of other important functionalities, most notably the amino group.
Reduction of the Nitro Group to Amino Functionality for Derivatization
The conversion of the nitro group to an amino group is a fundamental and widely employed transformation in the synthesis of diverse indole derivatives. This reduction is a key step for creating libraries of compounds with varied biological and chemical properties. The resulting 5-amino-2,3,6-trimethyl-1H-indole is a valuable intermediate for further chemical exploration.
A common and efficient method for the reduction of nitroindoles is catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This method is favored for its high efficiency and the relatively clean reaction profile. For instance, in the synthesis of related 5-aminoindole (B14826) derivatives, Pd/C-catalyzed hydrogenation has been successfully used to convert the nitro group to an amine. d-nb.info
Another established method for nitro group reduction involves the use of reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. This approach has been utilized in the one-pot in-situ reaction of aldehydes with substituted amines, where the nitro group is subsequently or concurrently reduced. d-nb.info
The strategic importance of this reduction is underscored by its application in generating scaffolds for various applications. The resulting amino group can undergo a multitude of subsequent reactions, including acylation, alkylation, and diazotization, to produce a wide range of functionalized indole derivatives. However, it is worth noting that some 5-aminoindole derivatives can be susceptible to air oxidation, which necessitates careful handling and reaction conditions. d-nb.info
Table 1: Selected Methods for the Reduction of Nitroindoles to Aminoindoles
| Reagent/Catalyst | Substrate Example | Product | Yield | Reference |
| Pd/C, H₂ | 5-Nitro-2-phenyl-1H-indole | 5-Amino-2-phenyl-1H-indole | 67% | researchgate.net |
| Pd/C, H₂ | 1-Methyl-5-nitro-1H-indole | 1-Methyl-1H-indol-5-amine | 60% | d-nb.info |
| NaBH₄, (in presence of aldehyde and amine) | Substituted 5-nitroindole | Substituted 5-aminoindole derivative | 45-56% | d-nb.info |
Other Chemical Modifications and Cleavages of the Nitro Group
While reduction to the amino group is the most prevalent transformation, the nitro group on the indole ring can participate in other chemical modifications. The strong electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole ring towards electrophilic substitution, but it can influence the reactivity at other positions.
In some instances, the nitro group's presence is crucial for directing the reactivity of the indole scaffold. For example, in rhodium-catalyzed cascade annulations of indolecarbaldehydes with alkynes, the electronic properties of substituents on the indole ring significantly impact the reaction efficiency. While electron-donating groups generally lead to good yields, the presence of a strong electron-withdrawing group like a nitro group at the 7-position has been observed to result in lower yields of the desired cyclization product. acs.orgacs.org This suggests that the nitro group in this compound would similarly influence the outcome of such advanced transformations.
Furthermore, the nitro group itself can be a target for nucleophilic aromatic substitution under specific conditions, although this is less common for nitroindoles compared to other aromatic systems. The development of novel synthetic methodologies continues to expand the repertoire of reactions involving the nitro group, offering potential pathways to unique indole derivatives.
It is important to note that the direct cleavage or replacement of the nitro group with other functionalities, aside from the amino group, is less documented for this specific indole structure and often requires harsh reaction conditions that may not be compatible with the indole core. The primary synthetic utility of the nitro group in this context remains its role as a precursor to the versatile amino functionality.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful, non-destructive methods for elucidating molecular structures and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H-NMR Spectroscopy : This technique provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,3,6-trimethyl-5-nitro-1H-indole, the ¹H-NMR spectrum would exhibit distinct signals for the N-H proton of the indole (B1671886) ring, the aromatic protons, and the protons of the three methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The aromatic protons would likely appear as singlets due to their substitution pattern, and the methyl groups would also present as sharp singlets.
¹³C-NMR Spectroscopy : This method provides information on the different carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the 11 carbon atoms, including the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups. The positions of these signals are diagnostic of the electronic environment of each carbon atom. uobasrah.edu.iq
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) | Notes |
| N-H | ~8.5-9.0 | - | Broad singlet, chemical shift is solvent-dependent. |
| C2-CH₃ | ~2.4 | ~12-14 | Singlet. |
| C3-CH₃ | ~2.3 | ~9-11 | Singlet. |
| C4-H | ~7.8-8.0 | ~115-118 | Singlet, downfield shift due to proximity to the nitro group. |
| C6-CH₃ | ~2.5 | ~18-20 | Singlet. |
| C7-H | ~7.3-7.5 | ~110-112 | Singlet. |
| C2 | - | ~135-138 | Quaternary carbon. |
| C3 | - | ~110-113 | Quaternary carbon. |
| C3a | - | ~128-130 | Quaternary carbon. |
| C4 | ~7.8-8.0 | ~115-118 | - |
| C5 | - | ~141-143 | Quaternary carbon attached to NO₂ group. |
| C6 | - | ~130-133 | Quaternary carbon. |
| C7 | ~7.3-7.5 | ~110-112 | - |
| C7a | - | ~134-136 | Quaternary carbon. |
Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq For this compound, the IR spectrum would provide clear evidence for its key structural features. The most diagnostic signals would be the strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other important peaks would include the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), C-H stretches from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations from the aromatic core (around 1450-1600 cm⁻¹). wiley-vch.de
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Indole) | Stretch | 3300 - 3500 | Medium, often broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak |
| C-H (Methyl) | Stretch | 2850 - 2970 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to strong |
| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O (Nitro) | Symmetric Stretch | 1340 - 1380 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The indole ring system is a strong chromophore with characteristic π → π* transitions. The presence of a nitro group, a powerful electron-withdrawing group and chromophore, directly conjugated with the indole π-system, is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. The methyl groups act as auxochromes, which can also contribute to minor shifts in the absorption bands. The UV-Vis spectrum is therefore a key tool for confirming the conjugated electronic system of the molecule. umaine.edu
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. unina.it For C₁₁H₁₂N₂O₂, the calculated exact mass is 204.08988 Da. HRMS analysis would be expected to show a molecular ion peak [M]⁺ at this precise m/z value, confirming the molecular formula. Furthermore, the fragmentation pattern can provide additional structural information. Common fragmentation pathways for similar structures include the loss of methyl radicals (•CH₃), or fragments of the nitro group, such as the loss of O, NO, or NO₂. massbank.eu
Table 3: Expected HRMS Data for this compound
| Proposed Fragment Ion | Formula | Calculated Exact Mass (Da) | Description |
| [M]⁺ | [C₁₁H₁₂N₂O₂]⁺ | 204.0899 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₀H₉N₂O₂]⁺ | 189.0664 | Loss of a methyl radical |
| [M-O]⁺ | [C₁₁H₁₂N₂O]⁺ | 188.0950 | Loss of an oxygen atom from the nitro group |
| [M-NO]⁺ | [C₁₁H₁₂NO]⁺ | 174.0919 | Loss of nitric oxide from the nitro group |
| [M-NO₂]⁺ | [C₁₁H₁₂N]⁺ | 158.0970 | Loss of nitrogen dioxide |
Transient Absorption Spectroscopy for Excited State Dynamics of Nitroindoles
Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study short-lived excited states of molecules. oxinst.com This method is particularly insightful for nitroaromatic compounds. The introduction of a nitro group into an aromatic system like indole is known to promote highly efficient and ultrafast intersystem crossing, leading to the formation of the lowest excited triplet state (T₁). nih.gov TAS allows researchers to monitor the formation and decay of this triplet state and other transient intermediates on timescales from femtoseconds to milliseconds. edinst.com Studies on nitroindoles have used this technique to investigate the chemical reactivity of the T₁ state, revealing its capacity for protonation, dissociation, and participation in electron transfer reactions. nih.gov This methodology is crucial for understanding the photophysical and photochemical properties of this compound, which are fundamental to its potential applications in materials science and biological systems. nih.gov
Chromatographic and Separation Techniques
Following synthesis, crude reaction mixtures contain the desired product alongside unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for the isolation and purification of the target compound.
For substituted indoles like this compound, a combination of methods is typically employed. Thin-Layer Chromatography (TLC) is often used for rapid qualitative monitoring of a reaction's progress and for determining the appropriate solvent system for larger-scale separation.
For purification, column chromatography is a standard method. More advanced and efficient separation is achieved using High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode. A common setup for indole derivatives involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). rsc.org
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable tool for assessing the purity of the final compound and identifying any volatile impurities. rsc.org The choice of specific chromatographic conditions depends on the polarity and volatility of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of "this compound" and analyzing its presence in reaction mixtures. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For nitroindole derivatives, reversed-phase HPLC is commonly utilized.
In a typical HPLC analysis of a compound like "this compound," a nonpolar stationary phase, such as a C18 column, is employed. The mobile phase is generally a mixture of a polar organic solvent, like acetonitrile or methanol, and an aqueous buffer. The gradient elution, where the composition of the mobile phase is varied over time, allows for the efficient separation of the target compound from impurities and other reaction components. The detection is often carried out using a UV-Vis detector, as the indole ring and the nitro group are chromophores that absorb UV radiation.
Table 1: Illustrative HPLC Parameters for Analysis of Nitroindole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
This interactive table provides a general set of starting conditions for the HPLC analysis of nitroindole compounds. The actual parameters may need to be optimized for "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound," GC-MS can be employed to identify and quantify volatile byproducts or degradation products that may arise during its synthesis or subsequent reactions. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.
For the analysis of indole derivatives, a nonpolar or medium-polarity capillary column is typically used. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with a range of boiling points. The mass spectrometer is usually operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.
Table 2: Representative GC-MS Conditions for the Analysis of Indole Derivatives
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
This interactive table outlines typical GC-MS parameters that could be adapted for the analysis of volatile compounds related to "this compound".
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. It is also instrumental in optimizing the conditions for preparative column chromatography for purification.
A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The position of the compounds on the developed plate is visualized under UV light (as indole derivatives are often UV-active) or by using a staining reagent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
Table 3: Common TLC Systems for the Analysis of Indole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |
| Silica Gel 60 F254 | Dichloromethane:Methanol (e.g., 95:5 v/v) | UV light (254 nm), Potassium Permanganate stain |
This interactive table presents common TLC systems that can be employed for the analysis of "this compound". The optimal eluent composition may vary.
Crystallographic Analysis
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like "this compound," which is expected to be a solid at room temperature, single-crystal XRD can be used to unambiguously determine its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.
Table 4: General Information Obtained from Single-Crystal XRD Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between the nuclei of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. |
This interactive table summarizes the key structural parameters that can be determined from a single-crystal X-ray diffraction study of a crystalline compound like "this compound".
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Atom Economy and Sustainability
The synthesis of nitroaromatic compounds, including nitroindoles, has traditionally relied on methods that are effective but environmentally taxing. Classic electrophilic nitration, for instance, often employs harsh reagents like concentrated nitric and sulfuric acids, leading to significant acid waste and potential safety hazards. nih.gov Future research must pivot towards greener, more sustainable synthetic strategies that maximize atom economy—the principle of incorporating the maximum number of atoms from reactants into the final product.
A promising avenue is the development of non-acidic and metal-free nitration protocols. Recent advancements have shown that an electrophilic nitrating agent, trifluoroacetyl nitrate (B79036) (CF₃COONO₂), can be generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.gov This method proceeds under mild, sub-room temperature conditions and avoids the use of strong acids and metallic catalysts, thereby significantly improving the environmental profile of the synthesis. nih.gov Applying such methodologies to the synthesis of 2,3,6-Trimethyl-5-nitro-1H-indole from its precursor, 2,3,6-trimethyl-1H-indole, would represent a significant step forward.
Further research should also explore the use of other green chemistry tools, such as microwave-assisted synthesis, catalysis with reusable magnetic nanoparticles, or reactions in aqueous media, which have shown success in the synthesis of other complex indole (B1671886) derivatives. researchgate.netjsynthchem.com
Table 1: Comparison of Synthetic Methodologies for Nitroindoles
| Feature | Traditional Method (e.g., H₂SO₄/HNO₃) | Future Sustainable Method (e.g., in situ CF₃COONO₂) |
|---|---|---|
| Reagents | Concentrated Strong Acids (H₂SO₄, HNO₃) | Ammonium Tetramethylnitrate, Trifluoroacetic Anhydride |
| Catalyst | None (reagents are stoichiometric) | None (metal-free) |
| Conditions | Often low temperatures, but with highly corrosive and hazardous materials | Mild (0–5 °C), non-acidic |
| Byproducts | Large quantities of acidic waste, NOx gases | Trifluoroacetic acid, tetramethylammonium (B1211777) trifluoroacetate |
| Atom Economy | Lower, due to large excess of acid reagents | Higher, with more efficient incorporation of the nitro group |
| Safety Profile | High risk associated with handling strong, corrosive acids | Reduced risk, avoids concentrated strong acids |
Exploration of Advanced Derivatizations for Material Science Applications
The unique electronic structure of this compound makes it an ideal scaffold for the development of novel functional materials. The electron-withdrawing nitro group can act as a handle for further chemical modification or serve to tune the electronic and photophysical properties of resulting materials. The indole core itself is a privileged structure in the design of organic electronics and sensors.
A significant future direction is the use of this compound in metal-catalyzed cascade reactions to build complex, polycyclic aromatic systems. For example, rhodium-catalyzed [3+2] cascade annulations have been used to react substituted indole-3-carbaldehydes with alkynes, yielding cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org These products can be further transformed through oxidation into spiro[furan-2,2′-indoline]-3′,5-diones, which have been shown to possess tunable blue or green fluorescence, making them attractive for applications in organic light-emitting diodes (OLEDs) or chemical sensors. acs.orgacs.org
Future work should focus on preparing an aldehyde-functionalized derivative of this compound and exploring its reactivity in such cascade reactions. The specific substitution pattern of the starting material could influence the photophysical properties of the resulting polycyclic frameworks, potentially leading to new materials with tailored emission wavelengths or enhanced quantum yields.
Table 2: Potential Derivatization of Nitroindoles for Functional Materials
| Starting Material Type | Reaction Type | Resulting Structure | Potential Application | Supporting Research |
|---|---|---|---|---|
| Substituted Indole-carbaldehyde | Rh-catalyzed [3+2] Cascade Annulation | Cyclopenta[b]indol-1(4H)-one | Intermediate for functional dyes | acs.orgacs.org |
| Cyclopenta[b]indol-1(4H)-one | DDQ-mediated Oxidation | Spiro[furan-2,2′-indoline]-3′,5-dione | Fluorescent Emitter (OLEDs, Sensors) | acs.orgacs.org |
| N-Alkylindole | Friedel–Crafts addition to Nitrones | 3-(1-(Silyloxyamino)alkyl)indole | Complex chemical synthesis intermediate | richmond.edu |
| 6-Bromo-5-nitroisatin | Nucleophilic Substitution | Variously substituted isatins | Medicinal chemistry, material science precursors |
Deeper Mechanistic Understanding of Complex Transformations
To fully exploit the synthetic potential of this compound, a deeper mechanistic understanding of its transformations is essential. The interplay between the electron-donating methyl groups and the electron-withdrawing nitro group can lead to complex and sometimes unexpected reactivity.
Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions. For instance, in the context of the rhodium-catalyzed cascade annulation mentioned previously, detailed mechanistic studies involving H/D exchange experiments have confirmed that the reaction proceeds via a reversible C-H bond activation at the indole C2 position. acs.org The proposed catalytic cycle involves a sequence of ortho-C–H activation, alkyne migratory insertion, electrophilic cyclization, and reductive elimination. acs.org Understanding how the specific substituents of this compound would influence the kinetics and thermodynamics of each step in this cycle is a critical research question.
Another area of investigation is the role of additives and reaction conditions in controlling reaction pathways. In certain Friedel-Crafts type reactions involving indoles, it has been hypothesized that a base can act as a buffer for the Lewis acidity of the catalyst, preventing the decomposition of the desired product. richmond.edu Probing such subtle effects in reactions with this compound could lead to significantly improved reaction yields and selectivity, unlocking new synthetic possibilities. These investigations provide the fundamental knowledge needed to design more efficient reactions and predict the formation of novel molecular architectures.
Table 3: Key Mechanistic Steps in a Proposed Rh-Catalyzed Cascade Annulation
| Step | Description | Mechanistic Implication |
|---|---|---|
| 1. C-H Activation | The aldehyde directing group facilitates the rhodium catalyst to cleave the C2-H bond of the indole ring. | This is the crucial initiating step that determines the regioselectivity of the subsequent functionalization. |
| 2. Alkyne Insertion | The coordinated alkyne inserts into the Rh-C bond. | This step builds the new carbon-carbon bond and sets up the framework for cyclization. |
| 3. Electrophilic Cyclization | The newly formed vinyl-rhodium species undergoes an intramolecular cyclization onto the indole ring. | This key ring-forming step constructs the new five-membered ring. |
| 4. β-Hydride Elimination | Elimination of a hydrogen atom regenerates the aromaticity of the indole core. | This step drives the reaction forward and stabilizes the product. |
| 5. Reductive Elimination | The catalyst is expelled, releasing the final cyclopenta[b]indol-1(4H)-one product. | This step turns over the catalyst, allowing it to re-enter the cycle. |
| 6. Catalyst Regeneration | The oxidant (e.g., CuF₂) re-oxidizes the Rh(I) catalyst back to its active Rh(III) state. | This ensures the catalytic cycle can continue. |
Q & A
Q. What are the established synthetic routes for 2,3,6-Trimethyl-5-nitro-1H-indole, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound (C₁₁H₁₂N₂O₂) typically involves sequential functionalization of the indole core. A plausible route includes:
- Methylation : Selective alkylation of indole derivatives using methylating agents (e.g., methyl iodide) under basic conditions.
- Nitration : Introduction of the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization for isolation . Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., CuI in click chemistry for related indole derivatives ).
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent effects: methyl groups (δ 2.1–2.5 ppm), nitro group deshielding adjacent protons .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns.
- TLC : Use silica gel plates with UV visualization; Rf values in ethyl acetate/hexane systems (~0.4–0.6) .
- Elemental Analysis : Validate purity (>97%) and stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound, and what software tools are essential?
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Data Collection : Use synchrotron radiation for high-resolution data.
- Refinement : SHELX suite (SHELXL/SHELXD) for solving and refining structures. SHELXTL (Bruker AXS) integrates automated parameterization for bond lengths/angles .
- Contradiction Handling : If NMR and crystallography conflict (e.g., tautomerism), validate via DFT calculations (Gaussian) or hydrogen-bonding analysis .
Q. What experimental strategies mitigate thermal instability during the synthesis or storage of nitro-substituted indoles?
- Temperature Control : Conduct nitration below 5°C to prevent decomposition .
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C.
- Stability Assays : Monitor via DSC/TGA for decomposition thresholds and HPLC for degradation products .
Q. How can researchers address conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?
- Multi-Technique Validation : Cross-reference NMR (solution state) with XRD (solid state) to identify polymorphism or solvent effects.
- Dynamic NMR : Probe temperature-dependent conformational changes.
- Computational Modeling : Use software like Mercury (CCDC) to overlay experimental and simulated spectra .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
